molecular formula C16H16O B14297597 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol CAS No. 116145-09-6

7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol

Cat. No.: B14297597
CAS No.: 116145-09-6
M. Wt: 224.30 g/mol
InChI Key: AZOZLLYSYKMHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is an organic compound that belongs to the class of indene derivatives This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a hydroxyl group attached to the fourth carbon of the indene structure The presence of a methyl group at the seventh position and a phenyl group at the fifth position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Friedel-Crafts alkylation reaction can be employed to introduce the methyl and phenyl groups onto the indene ring system. The reaction typically involves the use of aluminum chloride (AlCl₃) as a catalyst and an appropriate alkylating agent.

Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and selective oxidation reactions are commonly employed in industrial processes to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like NaBH₄ or LiAlH₄.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like AlCl₃.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indene: A parent compound with a similar fused ring system but lacking the methyl and phenyl groups.

    2,3-Dihydro-1H-inden-4-ol: A compound with a similar structure but without the methyl and phenyl substituents.

    5-Phenyl-2,3-dihydro-1H-inden-4-ol: A compound with a similar structure but lacking the methyl group.

Uniqueness

7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a lead compound for drug development and other applications.

Properties

CAS No.

116145-09-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

7-methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C16H16O/c1-11-10-15(12-6-3-2-4-7-12)16(17)14-9-5-8-13(11)14/h2-4,6-7,10,17H,5,8-9H2,1H3

InChI Key

AZOZLLYSYKMHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.